Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-

Skin barrier function Stratum corneum hydration Ceramide acyl chain length

Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (CAS 150177-00-7), also referred to as N-(docosanoyl)-sphinganine or C22 Dihydroceramide (Cer d18:0/22:0), is a bioactive sphingolipid belonging to the dihydroceramide subclass. It features a sphinganine (d18:0) backbone N-acylated with a saturated C22:0 (docosanoyl/behenoyl) fatty acid, yielding the molecular formula C40H81NO3 and a molecular weight of 624.08 g/mol.

Molecular Formula C40H81NO3
Molecular Weight 624.1 g/mol
CAS No. 150177-00-7
Cat. No. B12551075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
CAS150177-00-7
Molecular FormulaC40H81NO3
Molecular Weight624.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
InChIInChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44)
InChIKeySXPRAKSDHOEHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (CAS 150177-00-7): Chemical Identity, Sphingolipid Classification, and Procurement Baseline


Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (CAS 150177-00-7), also referred to as N-(docosanoyl)-sphinganine or C22 Dihydroceramide (Cer d18:0/22:0), is a bioactive sphingolipid belonging to the dihydroceramide subclass. It features a sphinganine (d18:0) backbone N-acylated with a saturated C22:0 (docosanoyl/behenoyl) fatty acid, yielding the molecular formula C40H81NO3 and a molecular weight of 624.08 g/mol . Unlike ceramides that contain a C4-trans double bond in the sphingoid base, dihydroceramides possess a fully saturated backbone, which fundamentally alters their biophysical behavior in lipid membranes,thermal transition properties, and susceptibility to enzymatic desaturation [1]. The CAS 150177-00-7 designation corresponds to the compound without specified stereochemistry, distinguishing it from the stereospecific (1S,2R) variant assigned CAS 147492-65-7 — a procurement-critical distinction when stereochemical purity is required for target engagement or analytical standardization .

Why C22 Dihydroceramide (CAS 150177-00-7) Cannot Be Interchanged with Other Ceramide Subclasses or Chain-Length Analogs


Acyl chain length, sphingoid backbone saturation, and hydroxylation pattern are not incremental variations — they are functional determinants in ceramide biology. The C22:0 dihydroceramide occupies a distinct biophysical and biological niche that cannot be replicated by shorter-chain dihydroceramides (C16:0, C18:0, C20:0), longer-chain variants (C24:0), unsaturated ceramide counterparts (C22:0-ceramide with a C4-trans double bond), or phytoceramides bearing an additional C4-hydroxyl group [1]. Evidence from human skin studies demonstrates that ceramide acyl chain length directly governs barrier recovery kinetics and hydration efficacy in a length-dependent manner [2]. Furthermore, in cancer cell models, cytotoxicity shows a striking specificity that correlates exclusively with C22:0- and C24:0-dihydroceramide levels — but not with total dihydroceramide mass, individual ceramide species, or the C22:1-unsaturated dihydroceramide analog [3]. Substituting the C22:0 dihydroceramide with a C18:0 analog would forfeit these specific structure-activity relationships, potentially compromising formulation performance or yielding confounding experimental results.

Quantitative Differential Evidence for Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (CAS 150177-00-7) vs. Comparator Ceramides


Skin Hydration Efficacy: C16–C24 CER NP (Containing C22:0) vs. C18 CER NP in Human Skin

In a double-blind, intra-subject, vehicle-controlled human study (n=21), a phytoceramide NP formulation with a C16–C24 fatty acid chain distribution (including 2.9% C22:0 chains) was directly compared to a pure C18 CER NP formulation (100% C18:0 chains) and an untreated control. The C16–C24 CER NP formulation, which contains C22:0 as a component of its chain-length distribution, demonstrated superior skin hydration performance [1].

Skin barrier function Stratum corneum hydration Ceramide acyl chain length Cosmetic formulation

Selective Cytotoxicity Correlation: C22:0-Dihydroceramide vs. C22:1-Dihydroceramide and Other Sphingolipids in T-Cell ALL

In a sphingolipidomic analysis of four T-cell acute lymphoblastic leukemia (ALL) cell lines, the levels of individual dihydroceramide species were correlated with cytotoxicity outcomes. C22:0-dihydroceramide demonstrated a strong and specific positive correlation with cytotoxicity (Spearman ρ = 0.74, P ≤ 0.001) — a relationship that was not observed for total dihydroceramide mass or for any other individual dihydroceramide, ceramide, sphingoid base, or phosphorylated sphingoid species. Critically, C22:1-dihydroceramide (the monounsaturated C22:1 analog) accumulated to even higher absolute levels than C22:0-dihydroceramide (73 vs. 57 pmol/nmol lipid phosphate) yet showed no correlation with cytotoxicity, serving as a negative control that excludes mass-dependent effects [1].

Cancer cell biology Sphingolipidomics Dihydroceramide cytotoxicity Chain-length specificity

Membrane Barrier Integrity: Dihydroceramide vs. Ceramide — Reduced Sensitivity to Acyl Chain Shortening

A comparative biophysical study of model stratum corneum lipid membranes demonstrated that dihydroceramide (dCer)-based membranes are fundamentally less sensitive to acyl chain shortening than their ceramide (Cer) counterparts. Short-chain dCer membranes were up to 6-fold less permeable than the corresponding short-chain Cer membranes, indicating that the absence of the C4-trans double bond in dihydroceramides provides a protective effect against barrier disruption when acyl chain length is reduced. Long-chain dCer membranes exhibited permeability that was either comparable to or only slightly greater (≤35%, not statistically significant) than that of long-chain Cer membranes, while forming more thermally stable ordered domains [1].

Lipid membrane permeability Skin barrier biophysics Dihydroceramide vs. ceramide Structure-property relationships

Lipid Nanoparticle Suitability: Two Saturated Tails in C22 Dihydroceramide vs. Mixed Saturation in C22 Ceramide

C22 Dihydroceramide is characterized by two fully saturated hydrophobic tails (sphinganine d18:0 backbone + C22:0 docosanoyl chain), in contrast to C22 Ceramide (d18:1/22:0) which contains an unsaturated sphingosine backbone with a C4-trans double bond. This difference in saturation directly affects lipid packing, phase transition temperature, and oxidative stability — parameters that critically influence the formulation and performance of lipid nanoparticles (LNPs) and liposomal delivery systems. The fully saturated C22 dihydroceramide is expected to form more tightly packed, oxidation-resistant lipid bilayers compared to its unsaturated ceramide analog, a property leveraged in LNP design for enhanced drug encapsulation stability and shelf life .

Lipid nanoparticles Drug delivery Liposomal formulation Saturated lipid tails

Absolute Cellular Accumulation: C22:0-Dihydroceramide Levels Increase Selectively with Cognate Fatty Acid Supplementation

When T-cell ALL cells (CCRF-CEM) were treated with sphinganine and a dihydroceramide desaturase inhibitor (GT-11) plus individual fatty acids, supplementation with C22:0-fatty acid (behenic acid/docosanoic acid) selectively increased C22:0-dihydroceramide levels from a basal level of 0.13 pmol/nmol lipid phosphate to 57 pmol/nmol lipid phosphate — a 438-fold increase. In contrast, supplementation with C22:1-fatty acid preferentially increased C22:1-dihydroceramide (to 73 pmol/nmol) without driving C22:0-dihydroceramide accumulation [1]. This demonstrates that C22:0-dihydroceramide levels can be selectively and dramatically modulated via precursor feeding, a property not shared by other chain-length dihydroceramide species when their cognate fatty acid is not supplied.

Sphingolipid metabolism De novo ceramide synthesis Fatty acid supplementation Ceramide synthase specificity

Defined Application Scenarios for Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (CAS 150177-00-7) Based on Differential Evidence


Cosmetic and Dermatological Barrier Repair Formulations Targeting Superior Hydration

Based on the 1.81-fold greater 4-week skin hydration improvement demonstrated by C16–C24 CER NP formulations (containing C22:0 chains) compared to C18 CER NP (p < 0.05) [1], procurement of CAS 150177-00-7 is justified for cosmetic and OTC dermatological products where sustained moisturization is a primary efficacy claim. Formulators can leverage the 39% hydration improvement at 4 weeks (vs. 21.6% for C18 CER NP) to achieve clinically meaningful barrier restoration endpoints. This evidence supports the use of this compound as a key active ingredient in creams, lotions, and serums targeting dry, compromised, or aging skin, particularly where label claims of superior moisturization relative to conventional C18 ceramide products are desired.

Cancer Cell Biology Research Tool for Investigating Chain-Length-Specific Dihydroceramide Cytotoxicity

The exclusive correlation of C22:0-dihydroceramide levels with cytotoxicity in T-cell ALL cell lines (ρ = 0.74, P ≤ 0.001), and the absence of such correlation for C22:1-dihydroceramide despite higher absolute accumulation [1], positions CAS 150177-00-7 as a uniquely specific molecular probe for dissecting dihydroceramide-mediated cell death mechanisms. Researchers investigating the roles of dihydroceramides in apoptosis, autophagy, and caspase-independent cell death pathways should select this compound over C18:0- or C16:0-dihydroceramides, which showed no consistent correlation with cytotoxicity. The compound's levels can be experimentally modulated across a 438-fold dynamic range via cognate fatty acid precursor feeding, enabling precise dose-response calibration in mechanistic studies.

Lipid Nanoparticle (LNP) and Liposomal Drug Delivery System Development

The fully saturated nature of C22 dihydroceramide — featuring two saturated hydrophobic tails (sphinganine d18:0 + docosanoyl C22:0) — distinguishes it from unsaturated ceramide analogs (e.g., C22 Ceramide d18:1/22:0) for lipid nanoparticle and liposome engineering [1]. The absence of the oxidation-prone C4-trans double bond provides inherent chemical stability during formulation, storage, and in vivo circulation. This saturated lipid is therefore preferred for LNP-based drug delivery applications — including nucleic acid delivery, small-molecule chemotherapeutics, and cosmeceutical actives — where oxidative degradation of unsaturated lipids could compromise particle integrity, payload retention, or shelf life. Procurement teams developing GMP-grade lipid nanoparticle platforms should evaluate this compound as a stability-enhanced alternative to unsaturated ceramide components.

Analytical Reference Standard for Sphingolipidomic LC-MS/MS Quantification

C22:0-dihydroceramide is a key analyte in sphingolipidomic profiling studies due to its selective metabolic regulation and biomarker potential. Published LC-MS/MS methods have been developed and validated specifically for the quantification of very long acyl chain ceramides (C22:0 and C24:0) in human plasma [1]. The compound's well-defined chromatographic behavior, distinct MRM transitions, and stable physicochemical properties make it suitable as a quantitative reference standard. Laboratories performing clinical lipidomics, biomarker discovery studies, or pharmacological monitoring of sphingolipid-modulating therapeutics should procure CAS 150177-00-7 as a certified analytical standard to ensure accurate, reproducible quantification across sample cohorts.

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